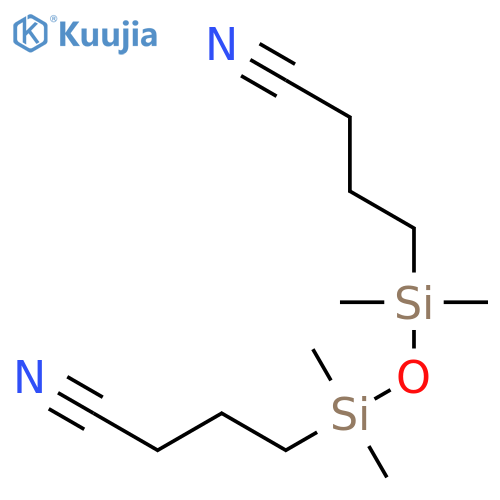Cas no 17889-43-9 (3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-))

17889-43-9 structure
商品名:3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
- 3-METHYL-1-TRIMETHYLSILYL-1-PENTYN-3-OL
- 3-methyl-1-trimethylsilylpent-1-yn-3-ol
- TIMTEC-BB SBB009127
- (+/-) 3-METHYL-1-TRIMETHYLSILYL-1-PENTYN-3-OL
- 3-methyl-1-(trimethylsilyl)pent-1-yn-3-ol
- 5-trimethylsilyl-3-meth-yl-4-pentyn-3-ol
- 17889-43-9
- MFCD00190207
- AKOS006343460
- SCHEMBL11995523
- DB-044345
- 1-Pentyn-3-ol, 3-methyl-1-(trimethylsilyl)-
- DTXSID80504990
-
- MDL: MFCD00190207
- インチ: InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3
- InChIKey: KXYPNINOOGTQST-UHFFFAOYSA-N
- ほほえんだ: CCC(C)(C#C[Si](C)(C)C)O
計算された属性
- せいみつぶんしりょう: 170.11300
- どういたいしつりょう: 170.112691728g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.844
- PSA: 20.23000
- LogP: 2.02820
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) セキュリティ情報
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB118723-50g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, 98%; . |
17889-43-9 | 98% | 50g |
€368.20 | 2025-02-16 | |
| abcr | AB118723-50 g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol; 98% |
17889-43-9 | 50 g |
€368.20 | 2023-07-20 | ||
| abcr | AB118723-5 g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol; 98% |
17889-43-9 | 5 g |
€101.20 | 2023-07-20 | ||
| Fluorochem | S12010-10g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) |
17889-43-9 | 10g |
£248.00 | 2022-02-28 | ||
| abcr | AB118723-5g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, 98%; . |
17889-43-9 | 98% | 5g |
€101.20 | 2025-02-16 |
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) 関連文献
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
17889-43-9 (3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)) 関連製品
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17889-43-9)3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)

清らかである:99%
はかる:10g
価格 ($):355.0